Dimethyl mesitylboronate is synthesized from mesitylene and boron reagents, specifically through reactions involving boronic acids or boron esters. It belongs to the category of boronate esters, which are characterized by the presence of a boron atom bonded to an alkyl or aryl group via an ester linkage. Its structure allows it to participate in nucleophilic addition reactions, making it valuable in synthetic organic chemistry.
The synthesis of dimethyl mesitylboronate typically involves the reaction of mesitylene with a suitable boron source. One common method includes the following steps:
The product can be purified through distillation or chromatography techniques to obtain high-purity dimethyl mesitylboronate.
Dimethyl mesitylboronate has a unique molecular structure characterized by:
The bond angles and lengths around the boron center are critical for understanding its reactivity in various chemical processes.
Dimethyl mesitylboronate is involved in several significant chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for dimethyl mesitylboronate primarily involves its ability to donate nucleophilic species due to the electron-deficient nature of the boron atom:
This mechanism highlights the importance of steric and electronic factors influencing the reactivity of dimethyl mesitylboronate.
Dimethyl mesitylboronate exhibits several noteworthy physical and chemical properties:
These properties facilitate its use in various synthetic applications while requiring careful handling due to its sensitivity to air and moisture.
Dimethyl mesitylboronate finds applications across several fields:
Dimethyl mesitylboronate (CAS RN 34907-53-4) is a specialized organoboron compound with the molecular formula C₁₁H₁₇BO₂ and a molecular weight of 192.06 g/mol. Its structure features a boronate ester group (–B(OC)₂) attached to the mesityl (2,4,6-trimethylphenyl) moiety, resulting in the canonical SMILES notation: CC1=C(B(OC)OC)C(C)=CC(C)=C1 [1] [2] [3]. The InChIKey identifier NCEUIABFEQHUQB-UHFFFAOYSA-N provides a unique descriptor for computational and database applications [1] [3].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 34907-53-4 |
IUPAC Name | Dimethyl mesitylboronate |
Molecular Formula | C₁₁H₁₇BO₂ |
Molecular Weight | 192.06 g/mol |
MDL Number | MFCD32068248 |
SMILES | CC1=C(B(OC)OC)C(C)=CC(C)=C1 |
InChIKey | NCEUIABFEQHUQB-UHFFFAOYSA-N |
PubChem CID | 15920607 |
The mesityl group’s steric bulk enhances stability by shielding the electron-deficient boron center from nucleophilic attack, a design principle critical for handling and synthetic utility [1] [6].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4